molecular formula C24H21FN2O2 B14983480 2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide

2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide

Cat. No.: B14983480
M. Wt: 388.4 g/mol
InChI Key: SBVIQLKIJUMPBB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide is a complex organic compound that features a combination of fluorophenoxy, indole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)-N-[(1H-indol-3-yl)(phenyl)methyl]-N-methylacetamide is unique due to its combination of fluorophenoxy, indole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[1H-indol-3-yl(phenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C24H21FN2O2/c1-27(23(28)16-29-19-13-11-18(25)12-14-19)24(17-7-3-2-4-8-17)21-15-26-22-10-6-5-9-20(21)22/h2-15,24,26H,16H2,1H3

InChI Key

SBVIQLKIJUMPBB-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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